![molecular formula C16H21N3O6S B2702128 8-((3,4-Dimethoxyphenyl)sulfonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 941970-86-1](/img/structure/B2702128.png)
8-((3,4-Dimethoxyphenyl)sulfonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-((3,4-Dimethoxyphenyl)sulfonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is a useful research compound. Its molecular formula is C16H21N3O6S and its molecular weight is 383.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 8-((3,4-Dimethoxyphenyl)sulfonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione , also known as a derivative of the triazaspiro[4.5]decane scaffold, has garnered attention in recent pharmacological research due to its diverse biological activities. This article aims to summarize the biological activities associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a triazaspiro core with a sulfonamide moiety and methoxy substituents that contribute to its biological properties.
Research indicates that compounds within the triazaspiro class, including the target compound, act as inhibitors of the prolyl hydroxylase (PHD) family of enzymes. These enzymes play a crucial role in the regulation of hypoxia-inducible factors (HIFs), which are pivotal in cellular responses to oxygen levels. By inhibiting PHDs, these compounds can enhance erythropoietin (EPO) production, which is beneficial in treating anemia .
Pharmacological Properties
- Erythropoietin Regulation : Studies have shown that triazaspiro compounds significantly upregulate EPO levels in vivo, indicating their potential use in treating anemia and related disorders .
- Cardioprotective Effects : Recent findings suggest that derivatives targeting mitochondrial permeability transition pores (mPTP) can mitigate myocardial cell death during reperfusion injury in myocardial infarction models. This highlights their potential as adjunct therapies in cardiology .
- Antimicrobial Activity : Preliminary assessments indicate that related compounds exhibit antimicrobial properties against various pathogens, although specific data on the target compound's activity remains limited .
Study 1: EPO Upregulation
A study focusing on spirohydantoins demonstrated that modifications to the triazaspiro structure could optimize pharmacokinetic properties while maintaining efficacy in EPO upregulation. These findings support the potential therapeutic applications of the compound in clinical settings for anemia management .
Study 2: Myocardial Infarction Treatment
Research involving mPTP inhibitors derived from triazaspiro scaffolds revealed their ability to prevent cell death during ischemic events. This study utilized animal models to demonstrate significant reductions in myocardial damage when treated with these inhibitors post-reperfusion .
Study 3: Antimicrobial Screening
Another investigation evaluated various derivatives for their antimicrobial effects against Mycobacterium tuberculosis and other bacterial strains. While some showed promising results, further structural optimization is necessary to enhance potency and selectivity against specific pathogens .
Data Table: Summary of Biological Activities
Aplicaciones Científicas De Investigación
Cardiovascular Applications
Recent studies have highlighted the role of triazaspirodecane derivatives in cardiovascular health. Specifically, compounds derived from this scaffold have been identified as mitochondrial permeability transition pore (mPTP) inhibitors. These inhibitors can potentially reduce myocardial cell death during reperfusion injury following a myocardial infarction (MI). In experimental models, these compounds demonstrated a decrease in apoptotic rates and an overall improvement in cardiac function when administered during reperfusion .
Antimicrobial Activity
The antimicrobial properties of sulfonyl derivatives have been investigated extensively. A study outlined the synthesis of various methyl sulfones and their antimicrobial efficacy against several pathogens, including Staphylococcus aureus and Escherichia coli. The results indicated that compounds similar to 8-((3,4-Dimethoxyphenyl)sulfonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione exhibited significant inhibitory zones against these bacteria .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of compounds like this compound. SAR studies have shown that modifications in the sulfonyl group and the spiro structure can significantly influence biological activity and selectivity towards specific targets .
Comparative Analysis of Related Compounds
The following table summarizes key findings related to the pharmacological activities of various triazaspirodecane derivatives:
Case Studies
Case Study 1: Cardiovascular Protection
A study investigated the effects of a series of triazaspirodecane derivatives on cardiac tissues subjected to ischemic conditions. The selected compound demonstrated protective effects by maintaining mitochondrial function and reducing cell death rates during reperfusion .
Case Study 2: Antimicrobial Efficacy
In vitro tests were conducted to evaluate the antimicrobial activity of synthesized sulfonamide derivatives against various pathogens. The results indicated that certain modifications to the triazole ring enhanced activity against resistant strains of bacteria .
Propiedades
IUPAC Name |
8-(3,4-dimethoxyphenyl)sulfonyl-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O6S/c1-18-14(20)16(17-15(18)21)6-8-19(9-7-16)26(22,23)11-4-5-12(24-2)13(10-11)25-3/h4-5,10H,6-9H2,1-3H3,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKVGILSCKDWRRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2(CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)OC)OC)NC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.